Contrasting Reactivity with 2-Aminothiophenol: Methoxycarbonyl vs. Phenyl and Acetyl Isothiocyanate Yields
In a study investigating the formation of benzothiazoles from 2-aminothiophenol, methoxycarbonyl isothiocyanate exhibited a markedly lower yield (approximately 9%) compared to both phenyl isothiocyanate (approximately 82%) and acetyl isothiocyanate (approximately 60%) [1]. This demonstrates a significant difference in reactivity under identical conditions, likely due to the strong electron-withdrawing nature of the methoxycarbonyl group, which deactivates the isothiocyanate toward this specific cyclization pathway.
| Evidence Dimension | Reaction yield in benzothiazole synthesis from 2-aminothiophenol |
|---|---|
| Target Compound Data | ~9% |
| Comparator Or Baseline | Phenyl isothiocyanate: ~82%; Acetyl isothiocyanate: ~60% |
| Quantified Difference | Target compound yield is 73% lower than phenyl isothiocyanate and 51% lower than acetyl isothiocyanate |
| Conditions | Reaction of 2-aminothiophenol with isothiocyanates under conditions optimized for benzothiazole synthesis |
Why This Matters
This data is critical for synthetic planning: if benzothiazole formation is undesired (e.g., a side reaction), methoxycarbonyl isothiocyanate offers superior selectivity; conversely, if this is the intended pathway, alternative reagents should be prioritized.
- [1] Fajkusova, D., & Pazdera, P. (2008). Unexpected formation of benzothiazoles in the synthesis of new heterocycles: benzo-1,2,4-dithiazines. Synthesis, 2008(8), 1297-1305. View Source
